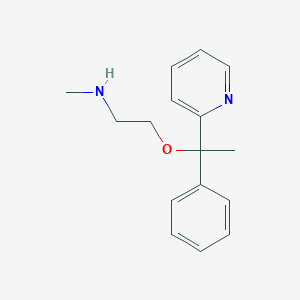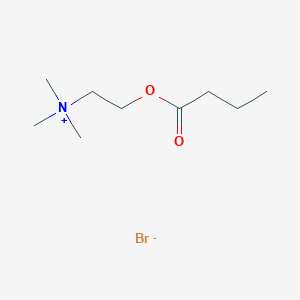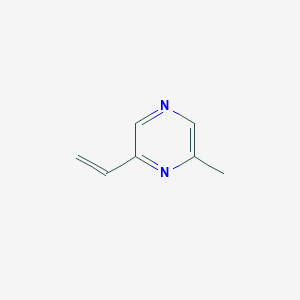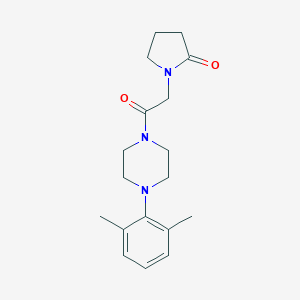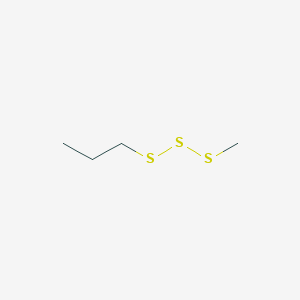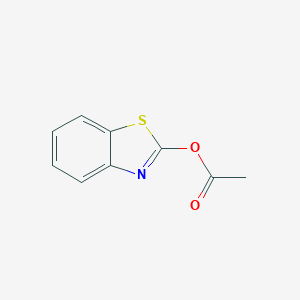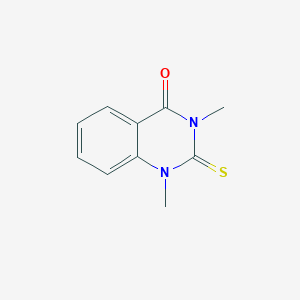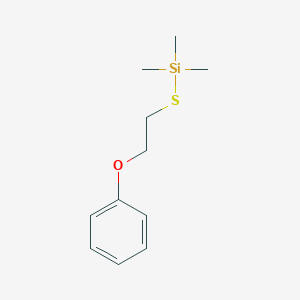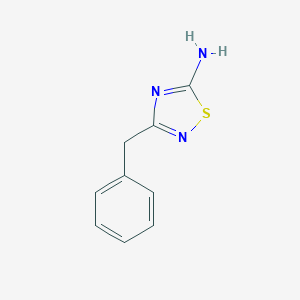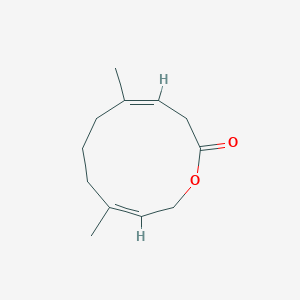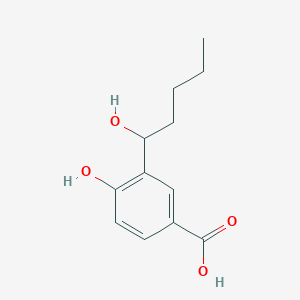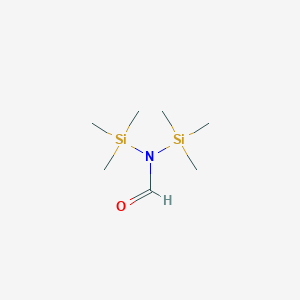
N,N-Bis(trimethylsilyl)formamide
Vue d'ensemble
Description
N,N-Bis(trimethylsilyl)formamide, also known as BSF, is a chemical compound with the molecular formula C7H19NOSi2 . It has an average mass of 189.403 Da and a monoisotopic mass of 189.100510 Da .
Synthesis Analysis
N,N-Bis(trimethylsilyl)formamide can be synthesized by reacting chlorotrimethylsilane with formamide and triethylamine in dry benzene . The reaction mixture is heated at reflux for 1 hour, filtered, and the filtrate is evaporated to give a crude oil. This is then purified by high-vacuum distillation to afford N,N-bis(trimethylsilyl)formamide .Molecular Structure Analysis
The molecular structure of N,N-Bis(trimethylsilyl)formamide consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
N,N-Bis(trimethylsilyl)formamide can react with simple aldehydes to give 1-formamido-1-trimethylsilyloxyalkanes, which undergo displacement of trimethylsilanol by a variety of nucleophiles to give α-substituted amides .Physical And Chemical Properties Analysis
N,N-Bis(trimethylsilyl)formamide has a melting point of 16-17 °C and a boiling point of 154 °C at 760 mmHg . Its refractive index is 1.4388 at 20 °C . It has a density of 0.885 g/mL at 20 °C .Applications De Recherche Scientifique
Synthesis and Reactions
Synthesis of 1-acylamino-1-(trimethylsiloxy)alkanes : N,N-Bis(trimethylsilyl)formamide reacts with aldehydes to produce 1-acylamino-1-(trimethylsiloxy)alkanes. This reaction occurs either in refluxing chloroform or at room temperature with catalysis by trimethylsilyl trifluoromethanesulfonate (Johnson et al., 1996).
Formation of 1-formamido-1-trimethylsilyloxyalkanes : Reaction with simple aldehydes leads to 1-formamido-1-trimethylsilyloxyalkanes and corresponding adducts with ketones, which undergo displacement of trimethylsilanol by various nucleophiles to give α-substituted amides (Johnson, Luke, Steele, 1986).
Formation of silylated Enol ethers and Aminomethylene Compounds : Bis(trimethylsilyl)formamide reacts with enolisable CH2-active compounds to form silylated enol ethers and N-trimethylsilyl formamide. With non-enolisable CH2-active compounds, it produces aminomethylene compounds and hexamethylsiloxane (Kantlehner, Kugel, Bredereck, 1972).
Synthesis of Mono- and Bis(trimethylsilyl)formamide : Demonstrates methods for producing trimethylsilylformamide and bis(trimethylsilyl)formamide, highlighting their uses in various reactions and synthesis processes (Schirawski, Wannagat, 1969).
Structural and Chemical Properties
Structural Analysis of Bis(organosilyl) Amides : Study of bis(dimethylsilyl)amides, highlighting the structural differences and reaction properties compared to bis(trimethylsilyl) amides (Samples, Yoder, 1987).
Chemical Properties and Synthesis Techniques : Detailed description of the physical properties, solubility, and methods of preparation and handling of N,N-bis(trimethylsilyl)formamide, including precautions for its use and storage (Chandrasekaran, Collier, 2011).
Synthesis of Complex Compounds
Synthesis of Aminomethylenediphosphonites : Research into the interaction of bis(trimethylsilyl)formamide with substituted formamides for the synthesis of aminomethylenediphosphonites, key materials in the creation of functionalized compounds (Prishchenko et al., 2013).
Polymerization of Protected Acrylamide : Utilization in the polymerization of N,O-bis(trimethylsilyl)acrylamide, highlighting its capability to be polymerized in non-polar solvents (Dasgupta, Sivaram, 1994).
Safety And Hazards
N,N-Bis(trimethylsilyl)formamide is classified as a flammable liquid and vapour . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of eye contact, the eyes should be rinsed cautiously with water for at least 15 minutes .
Propriétés
IUPAC Name |
N,N-bis(trimethylsilyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCLVJBDJNNNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C=O)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065903 | |
| Record name | Formamide, N,N-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(trimethylsilyl)formamide | |
CAS RN |
15500-60-4 | |
| Record name | N,N-Bis(trimethylsilyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15500-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(trimethylsilyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N,N-bis(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N,N-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(trimethylsilyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Bis(trimethylsilyl)formamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXX3KFS75F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



